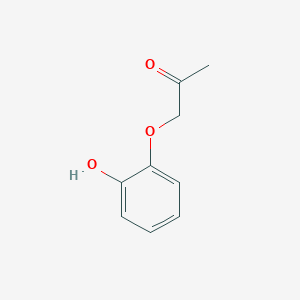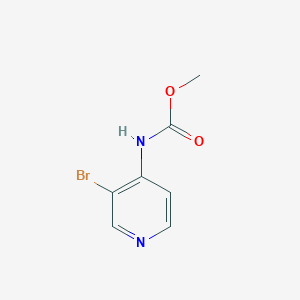
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR is an organic compound with the molecular formula C14H17NO4S and a molecular weight of 295.35 g/mol . This compound is part of the oxazole family, which is known for its diverse applications in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR typically involves the reaction of 5-methyl-2-phenyl-1,3-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, reaction with sodium azide would yield the corresponding azide derivative, while reduction with sodium borohydride would result in the reduced oxazole compound.
Wissenschaftliche Forschungsanwendungen
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The oxazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-phenyl-1,3-oxazole: Similar structure but lacks the methanesulfonate group.
5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde: Contains an aldehyde group instead of the propyl methanesulfonate.
4-(3-Bromopropyl)-5-methyl-2-phenyl-1,3-oxazole: Similar structure but with a bromopropyl group.
Uniqueness
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate, AldrichCPR is unique due to the presence of the methanesulfonate group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Eigenschaften
Molekularformel |
C14H17NO4S |
|---|---|
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate |
InChI |
InChI=1S/C14H17NO4S/c1-11-13(9-6-10-18-20(2,16)17)15-14(19-11)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI-Schlüssel |
RKZMAHQBTQKIBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-Bromo-8-morpholinoimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B8520453.png)





![Carbamic acid,(3-amino-3'-methoxy[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8520485.png)

![Imidazo[1,5-a]quinoxaline](/img/structure/B8520501.png)


